Tribromostyrene

Free-radical polymerization kinetics Monomer reactivity Brominated styrene homopolymerization

Tribromostyrene (TBS) is a brominated styrene monomer (C₈H₅Br₃, MW 340.84 g/mol, bromine content ~70 wt%) produced primarily as a mixture of 2,4,5- and 2,4,6-ring-brominated isomers. TBS is industrially synthesized via ring bromination of phenethyl bromide followed by HBr elimination, yielding a monomer designed for incorporation into flame-retardant styrenic, acrylic, and polyester polymers.

Molecular Formula C8H5Br3
Molecular Weight 340.84 g/mol
CAS No. 61368-34-1
Cat. No. B8806245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribromostyrene
CAS61368-34-1
Molecular FormulaC8H5Br3
Molecular Weight340.84 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(Br)Br)Br
InChIInChI=1S/C8H5Br3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H
InChIKeyJVPKLOPETWVKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tribromostyrene (CAS 61368-34-1) for Flame-Retardant Polymer Synthesis and Monomer Procurement: Core Chemical Identity and Industrial Baseline


Tribromostyrene (TBS) is a brominated styrene monomer (C₈H₅Br₃, MW 340.84 g/mol, bromine content ~70 wt%) produced primarily as a mixture of 2,4,5- and 2,4,6-ring-brominated isomers [1]. TBS is industrially synthesized via ring bromination of phenethyl bromide followed by HBr elimination, yielding a monomer designed for incorporation into flame-retardant styrenic, acrylic, and polyester polymers [2]. Unlike post-brominated polymer alternatives, TBS serves as a pre-brominated reactive monomer that copolymerizes directly into the polymer backbone, enabling flame retardancy without the physical property sacrifices typical of additive flame retardants. Its high bromine density, single vinyl functionality, and compatibility with standard free-radical polymerization processes make it a strategic intermediate for transparent, high-Tg, and mechanically robust halogenated polymer systems [3].

Why Tribromostyrene Cannot Be Casually Substituted by Other Brominated Styrenes or Additive Flame Retardants in Scientific Procurement


Tribromostyrene cannot be replaced by dibromostyrene, brominated polystyrene, or decabromodiphenyl ether without fundamentally altering polymerization kinetics, copolymer microstructure, thermal-mechanical properties, and optical clarity. The monomer reactivity ratios of TBS versus styrene (r₁ = 2.78, r₂ = 0.23) differ profoundly from those of dibromostyrene (r₁ = 1.40, r₂ = 0.22), driving different sequence distributions and compositional drift during copolymerization [1][2]. Cross-linked poly-TBS retains impact strength levels comparable to decabromodiphenyl ether while brominated polystyrene (Pyrochek 68PB) reduces notched Izod impact by >65% and lowers heat distortion temperature by 13°C in HIPS [3]. In polycarbonate formulations, TBS maintains optical transparency whereas brominated polystyrene and poly(pentabromobenzyl acrylate) produce opaque products [4]. These differences are structural, quantifiable, and irreversible by formulation adjustments alone.

Quantitative Differential Evidence for Tribromostyrene (CAS 61368-34-1) Against Its Closest Analogues and Alternatives


Radical Polymerization Rate of TBS vs. Styrene and Dibromostyrene in Solution

The homopolymerization rate of 2,4,5-tribromostyrene (TBS) in dioxane at 60°C with AIBN initiator follows the rate equation Rp = 3.05 × 10⁻³ [TBS]¹·¹⁷[AIBN]⁰·⁷⁴, with an overall activation energy (Eₐ) of 22.3 kcal/mol [1]. In contrast, the thermal polymerization rate order established in solution is: 2,4,5-tribromostyrene > 2,4- and 3,4-dibromostyrene ≫ styrene [2]. The polymerization rate of TBS in dioxane is approximately 3.8-fold higher than in toluene (Rp = 8.08 × 10⁻⁴ [TBS]¹·³⁹[AIBN]⁰·⁴⁹), demonstrating pronounced solvent polarity sensitivity not observed to the same degree with non-halogenated styrene [1]. Bulk thermal polymerization of TBS also yields insoluble, crosslinked polymer due to chain transfer to monomer, a behavior absent in dibromostyrene and styrene homopolymerizations under identical conditions [2].

Free-radical polymerization kinetics Monomer reactivity Brominated styrene homopolymerization

Copolymerization Reactivity Ratios of TBS vs. Dibromostyrene with Styrene

The reactivity ratios for TBS (M₁) copolymerized with styrene (M₂) at 60°C using AIBN are r₁ = 2.78 and r₂ = 0.23, yielding Q = 2.54 and e = −0.14 [1]. In contrast, thermally initiated copolymerization of dibromostyrene (DBS, mixed 2,4- and 3,4-isomers) with styrene at 30°C yields r₁ = 1.40 ± 0.15 (DBS) and r₂ = 0.22 ± 0.05 (styrene) [2]. The r₁ value of 2.78 for TBS means it is preferentially incorporated into the copolymer ~2.8 times faster than styrene, driving strong composition drift toward TBS-rich sequences early in conversion. The DBS r₁ of 1.40 drives a less pronounced drift. For comparison, TBS with acrylonitrile gives r₁(TBS) = 2.445 ± 0.270 and r₂(AN) = 0.133 ± 0.054, confirming TBS consistently outcompetes both styrene and acrylonitrile for radical addition [3].

Copolymerization kinetics Monomer reactivity ratios Brominated styrene incorporation

Notched Izod Impact Strength Retention: Cross-Linked Poly-TBS vs. Brominated Polystyrene (Pyrochek 68PB) in HIPS

In high-impact polystyrene (HIPS) formulations containing 10 wt% bromine, cross-linked poly-TBS (Poly TBS-X) delivers a notched Izod impact of 46 ± 4 J/m and HDT of 72.5°C, compared to Pyrochek 68PB (brominated polystyrene) at 27 ± 7 J/m and 64.1°C [1]. The cross-linked TBS polymer thus retains 48.9% of the virgin HIPS impact strength (94.5 J/m), whereas Pyrochek 68PB retains only 28.6%. The baseline decabromodiphenyl ether (the industry standard) yields 44 ± 5 J/m with HDT of 75.5°C, making cross-linked poly-TBS statistically equivalent in impact performance to the industry standard while avoiding the environmental concerns associated with diphenyl ether flame retardants [1]. Linear poly-TBS of MW 140,000 (13% Br) is intermediate at 35 ± 6 J/m [1].

Flame-retardant HIPS Impact strength retention Cross-linked poly(tribromostyrene)

Optical Transparency Retention in Polycarbonate: TBS vs. Brominated Polystyrene and Poly(pentabromobenzyl acrylate)

In polycarbonate (Makrolon 2405) formulations compounded at 250–270°C, tribromostyrene (TBS) at 1.5–5.5 wt% loading yields optically transparent flame-retardant compositions, whereas Pyrochek 68 (brominated polystyrene) and poly(pentabromobenzyl acrylate) (PBB-PA) at comparable loadings produce opaque, non-transparent products [1]. All TBS-containing formulations achieved UL-94 V-2 rating at 1.6 mm thickness with total flaming times of 14–32 seconds, comparable to PBB-MA-based transparent formulations [1]. The transparency is attributed to TBS polymerizing in situ during compounding and forming a refractive-index-matched dispersed phase within the polycarbonate matrix, a mechanism unavailable to pre-formed brominated polystyrene additives. PBB-MA reference transmittance data: at 6 wt% loading in PC, transmittance at 500–800 nm was 81–88%, reduced only 10–20% from neat PC (88–89%) [1].

Transparent flame-retardant polycarbonate Optical clarity Brominated additive compatibility

Glass Transition Temperature Elevation in TBS Copolymers vs. Styrene Homopolymer Benchmark

Copolymers of 2,4,5-tribromostyrene (TBSt) with styrene and acrylonitrile exhibit a marked and progressive increase in glass transition temperature (Tg) with increasing TBSt content, relative to polystyrene homopolymer [1]. While the base TBSt-homopolymer and its copolymers show thermal degradation stability similar to polystyrene, the Tg increases 'markedly' with TBSt incorporation, driven by restricted segmental mobility from the bulky tribromophenyl substituents [1]. This contrasts with monobromostyrene copolymers, where Tg elevation is more modest due to lower bromine substitution, and with post-brominated polystyrene, where bromination causes chain scission and net Tg depression in some cases [2]. The exact Tg values are copolymer-composition-dependent; the key procurement-relevant finding is the monotonic Tg increase with TBSt content.

Copolymer Tg Thermal stability Styrene-acrylonitrile copolymers

Evidence-Backed Industrial and Research Application Scenarios for Tribromostyrene (CAS 61368-34-1)


Transparent Flame-Retardant Polycarbonate for Lighting and Glazing Applications

TBS is one of only three documented monomeric flame-retardant additives capable of preserving optical transparency in polycarbonate [1]. At loadings of 1.5–5.5 wt%, TBS achieves UL-94 V-2 rating at 1.6 mm thickness while maintaining transparency, in contrast to brominated polystyrene and PBB-PA which produce opaque products [1]. This scenario is directly supported by the quantitative transparency data in Section 3 (Evidence Item 4). Procurement specification: minimum 95% purity TBS monomer; compounding at 250–270°C to ensure in situ polymerization and refractive index matching.

High-Impact Flame-Retardant HIPS with Mechanical Property Retention

Cross-linked poly-TBS (derived from TBS monomer via copolymerization with divinyl benzene cross-linker) delivers notched Izod impact strength of 46 J/m in HIPS at 10% Br loading, a 70% improvement over Pyrochek 68PB (27 J/m) and statistically equivalent to decabromodiphenyl ether (44 J/m) [1]. HDT depression is only −5.1°C versus −13.5°C for Pyrochek 68PB [1]. This scenario is directly supported by the impact strength comparison data in Section 3 (Evidence Item 3). Procurement specification: cross-linked poly-TBS with >90% tribromostyrene units, 0.1–10% cross-linking degree, 60–70% bromine content.

Copolymer Synthesis with Predictable Monomer Sequence Distribution and Tunable Tg

TBS copolymerization with styrene (r₁ = 2.78, r₂ = 0.23) or acrylonitrile (r₁ = 2.445, r₂ = 0.133) enables synthesis of brominated copolymers with predictable compositional gradients and systematically tunable glass transition temperatures [1][2]. The TBS monomer consistently outcompetes both comonomers, driving TBS-rich sequences early in conversion and enabling Tg increases correlated with bromine incorporation [2]. This scenario is directly supported by reactivity ratio data (Evidence Item 2) and Tg evidence (Evidence Item 5). Procurement specification: identify isomer composition (2,4,5- vs. 2,4,6-TBS ratio), verify monomer purity >95%, store at ≤ambient temperature with radical inhibitor to prevent premature polymerization [3].

Solution Polymerization with Solvent-Tunable Kinetics for Process Optimization

TBS radical polymerization kinetics are strongly solvent-dependent: Rp in dioxane (3.05 × 10⁻³ [TBS]¹·¹⁷[AIBN]⁰·⁷⁴) is 3.8× faster than in toluene (8.08 × 10⁻⁴ [TBS]¹·³⁹[AIBN]⁰·⁴⁹) at 60°C [1]. Activation energies differ accordingly (22.3 vs. 24.5 kcal/mol). This solvent effect, driven by polarity and potential charge-transfer interactions of the brominated monomer, allows process engineers to select solvent systems for targeted polymerization rates without changing monomer chemistry. This scenario is directly supported by the kinetic rate equation data in Section 3 (Evidence Item 1). Procurement specification: specify solvent compatibility requirements; TBS purity >90% to avoid dibromostyrene/tetrabromostyrene impurities that alter kinetics [4].

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